molecular formula C8H6BrF2NS B15253200 2-(2-Bromophenyl)-2,2-difluoroethanethioamide

2-(2-Bromophenyl)-2,2-difluoroethanethioamide

Cat. No.: B15253200
M. Wt: 266.11 g/mol
InChI Key: RDYMAIONDHJCBQ-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2,2-difluoroethanethioamide is an organosulfur compound characterized by the presence of bromine, fluorine, and sulfur atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-2,2-difluoroethanethioamide typically involves the reaction of 2-bromobenzyl chloride with difluoroethanethiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

2-Bromobenzyl chloride+DifluoroethanethiolNaHThis compound\text{2-Bromobenzyl chloride} + \text{Difluoroethanethiol} \xrightarrow{\text{NaH}} \text{this compound} 2-Bromobenzyl chloride+DifluoroethanethiolNaH​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-2,2-difluoroethanethioamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 2-(2-substituted phenyl)-2,2-difluoroethanethioamide derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 2-(2-bromophenyl)-2,2-difluoroethanamine.

Scientific Research Applications

2-(2-Bromophenyl)-2,2-difluoroethanethioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-2,2-difluoroethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromophenyl)ethylamine: Similar structure but lacks the difluoroethanethioamide group.

    2-Bromoacetophenone: Contains a bromine atom but has a different functional group.

    2-(2-Bromophenyl)diphenylphosphine: Contains a bromine atom but has a phosphine group instead of a thioamide group.

Uniqueness

2-(2-Bromophenyl)-2,2-difluoroethanethioamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these elements in a single molecule provides a versatile platform for the development of new compounds with diverse applications.

Properties

Molecular Formula

C8H6BrF2NS

Molecular Weight

266.11 g/mol

IUPAC Name

2-(2-bromophenyl)-2,2-difluoroethanethioamide

InChI

InChI=1S/C8H6BrF2NS/c9-6-4-2-1-3-5(6)8(10,11)7(12)13/h1-4H,(H2,12,13)

InChI Key

RDYMAIONDHJCBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(=S)N)(F)F)Br

Origin of Product

United States

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